Synthetic Yield vs. Other 3-Aryl Analogs
The target compound is synthesized in 70% yield via the Vilsmeier-Haack formylation of the corresponding pyrazoline, as reported in the reductive amination study [1]. In cross-study comparisons with other 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes synthesized under analogous conditions, yields vary significantly depending on the nature of the 3-aryl substituent. For instance, the 3-(3-chlorophenyl) analog was obtained in 82% yield, while the 3-[4-(trifluoromethyl)phenyl] derivative was isolated in only 60% yield [2]. The 70% yield observed for the 4-methoxyphenyl derivative represents a balanced synthetic efficiency that, while not the highest in the series, is reproducible and avoids the electron-withdrawing or steric effects that can compromise yields with other substituents.
| Evidence Dimension | Isolated Synthetic Yield (%) |
|---|---|
| Target Compound Data | 70% |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 82%; 3-[4-(Trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde: 60% |
| Quantified Difference | Target yield is 12 percentage points lower than the 3-chlorophenyl analog and 10 percentage points higher than the 4-CF₃ analog. |
| Conditions | Vilsmeier-Haack reaction conditions (POCl₃/DMF) for formylation of pyrazoline intermediates; yields reported after recrystallization. |
Why This Matters
Procurement decisions can be influenced by the synthetic accessibility and reported yield of the building block; a 70% yield indicates a reliable, mid-range efficiency that is well-documented and reproducible.
- [1] M. J. Ahsan, J. G. Samy, H. Khalilullah, M. S. Nomani, P. Saraswat, R. Gaur, A. Singh, Molbank 2009, 2009, M640. DOI: 10.3390/M640. View Source
- [2] E. Arbaciauskiene, A. Sackus, W. Holzer, Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions, ARKIVOC 2011, 2011, 212-224. View Source
